Ethyl 3-[(2-methoxyacetyl)amino]benzoate
Description
Ethyl 3-[(2-methoxyacetyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a 2-methoxyacetyl-substituted amino group at the benzene ring’s meta position. Its structure comprises a benzoyl core modified with a polar amide linkage (NHCO) and a methoxy-terminated acetyl chain, contributing to its unique physicochemical properties. While direct data on this compound are sparse in the literature, analogous ethyl benzoate derivatives are widely utilized in medicinal chemistry, polymer science, and agrochemical synthesis . For instance, ethyl 4-(dimethylamino)benzoate is a key co-initiator in resin cements due to its high reactivity , and ethyl 3-methoxybenzoate serves as a flavoring agent .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 3-[(2-methoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(15)9-5-4-6-10(7-9)13-11(14)8-16-2/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
GMDDMJCFHAEZBC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-methoxyacetyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-methoxyacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 3-[(2-methoxyacetyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-methoxyacetyl)amino]benzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of ethyl benzoate derivatives allows for tailored applications. Below is a comparative analysis of Ethyl 3-[(2-methoxyacetyl)amino]benzoate and its analogs:
Table 1: Comparative Analysis of Ethyl Benzoate Derivatives
Key Observations:
Substituent Effects on Reactivity and Bioactivity: The 2-methoxyacetyl amino group in the target compound introduces both electron-withdrawing (amide) and electron-donating (methoxy) moieties, which may balance solubility and reactivity. Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization compared to methacrylate-based initiators due to its electron-rich dimethylamino group .
Structural Complexity and Applications: Simpler derivatives like ethyl 3-methoxybenzoate are employed in food and fragrance industries due to their volatility and mild odor . Complex analogs, such as ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate, incorporate heterocyclic systems linked to anticancer research .
Synthetic Pathways: The target compound can be synthesized via reductive amination or amide coupling, similar to ethyl 4-(3-thienylmethylamino)benzoate () and ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate (), using sodium triacetoxyborohydride or acyl chloride intermediates .
Biological Activity Trends :
- Pyranyl benzoate analogs (e.g., compounds 128–131 in ) highlight that substituents like dihydro-methyl-2H-pyran-2-yl enhance antibacterial activity, suggesting that the 2-methoxyacetyl group in the target compound may offer moderate bioactivity pending further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
